O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
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Overview
Description
N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a naphthyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the reaction of 4-bromophenyl isothiocyanate with 2-naphthol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-BROMOPHENYL)-2-{(2E)-2-({2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLENE)HYDRAZINOACETYL]AMINO}BENZAMIDE
- **4-BROMO-N-(1-NAPHTHALEN-1-YL-ETHYL)-BENZAMIDE
Uniqueness
N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to its unique combination of a bromophenyl group and a naphthyl carbamothioyl linkage. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H17BrN2O2S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C24H17BrN2O2S/c25-19-9-12-20(13-10-19)26-23(28)18-6-3-7-22(15-18)29-24(30)27-21-11-8-16-4-1-2-5-17(16)14-21/h1-15H,(H,26,28)(H,27,30) |
InChI Key |
TWBUODKYQQHXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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